Cas no 2228867-70-5 (2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol)

2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol
- 2228867-70-5
- EN300-1945197
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- Inchi: 1S/C5H8F5NO/c1-3(11,2-12)4(6,7)5(8,9)10/h12H,2,11H2,1H3
- InChI Key: PVCDSNOQCHWURZ-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(C(C)(CO)N)F
Computed Properties
- Exact Mass: 193.05260469g/mol
- Monoisotopic Mass: 193.05260469g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 46.2Ų
2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1945197-0.05g |
2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol |
2228867-70-5 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1945197-1.0g |
2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol |
2228867-70-5 | 1g |
$1142.0 | 2023-05-23 | ||
Enamine | EN300-1945197-0.5g |
2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol |
2228867-70-5 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1945197-5g |
2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol |
2228867-70-5 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1945197-2.5g |
2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol |
2228867-70-5 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1945197-0.1g |
2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol |
2228867-70-5 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1945197-10g |
2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol |
2228867-70-5 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1945197-10.0g |
2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol |
2228867-70-5 | 10g |
$4914.0 | 2023-05-23 | ||
Enamine | EN300-1945197-5.0g |
2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol |
2228867-70-5 | 5g |
$3313.0 | 2023-05-23 | ||
Enamine | EN300-1945197-0.25g |
2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol |
2228867-70-5 | 0.25g |
$906.0 | 2023-09-17 |
2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol Related Literature
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Sanda Rončević,Ivan Nemet,Tea Zubin Ferri,Dubravka Matković-Čalogović RSC Adv., 2019,9, 31043-31051
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
Additional information on 2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol
Professional Introduction to 2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol (CAS No: 2228867-70-5)
2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol (CAS No: 2228867-70-5) is a fluorinated amino alcohol compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which often enhance their metabolic stability and binding affinity to biological targets. The specific arrangement of fluorine atoms in 2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol contributes to its distinctive chemical reactivity and makes it a valuable scaffold for drug discovery efforts.
The molecular structure of this compound features a branched aliphatic backbone with five fluorine atoms substituting hydrogen atoms on the carbon chain. The presence of both an amino group and a hydroxyl group introduces multiple sites for functionalization, allowing chemists to modify its properties for various applications. Such structural features are particularly relevant in the development of novel therapeutic agents where precise control over molecular interactions is crucial.
In recent years, fluorinated compounds have been extensively studied for their pharmacological potential. The introduction of fluorine atoms into organic molecules can alter their electronic properties, lipophilicity, and metabolic pathways, often leading to improved pharmacokinetic profiles. For instance, fluoroalkyl groups are known to enhance the binding affinity of small molecules to enzymes and receptors by increasing their rigidity and hydrophobicity. This makes 2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol a promising candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The combination of an amino group and a hydroxyl group provides multiple points for chemical modification through techniques such as coupling reactions or derivatization processes. These modifications can be tailored to target specific biological pathways or enhance drug-like properties such as solubility and bioavailability. Recent advances in synthetic methodologies have made it increasingly feasible to explore such modifications efficiently.
The pharmaceutical industry has shown particular interest in fluorinated compounds due to their ability to improve drug efficacy and reduce side effects. For example, fluoroquinolones are a well-known class of antibiotics that incorporate fluorine atoms to enhance their antibacterial activity. Similarly, fluorinated analgesics have been developed with improved duration of action and reduced toxicity compared to their non-fluorinated counterparts. Given these precedents, 2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol could serve as a foundation for developing new therapeutic agents with similar advantages.
From a chemical synthesis perspective, 2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol presents unique challenges due to the presence of multiple fluorine atoms. Fluorine is notoriously difficult to handle in organic synthesis due to its high electronegativity and reactivity. However, recent developments in fluorination techniques have made it possible to introduce fluorine atoms into complex molecules with greater precision than ever before. These advancements have opened up new possibilities for designing novel fluorinated compounds like 2-amino-3,3,4,4,4-pentafluoro-2-methylbutan-1-ol.
Research into the biological activity of 2-amino-3, 3, 4, 4, 4-pentafluoro--2-methylbutan--1--ol has been ongoing,with several studies exploring its potential as an intermediate in the synthesis of biologically active molecules。One notable area of interest is its use as a precursor for kinase inhibitors,which are important in treating cancers and inflammatory diseases。The fluorinated backbone is particularly well-suited for interacting with protein targets,and the presence of both amino and hydroxyl groups allows for further functionalization to optimize binding affinity. In conclusion, 2-amino--3, 3, 44,44,44--pentafuor--22--methylbutan--1--01 (CAS No:2228867--70--5) is a multifaceted compound with significant potential in pharmaceutical research。Its unique structural features make it an attractive scaffold for drug discovery efforts,and recent advances in synthetic chemistry have made it more accessible than ever before。Further exploration into its biological activity and applications will likely yield valuable insights into developing new therapeutic agents with improved efficacy and reduced side effects.
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